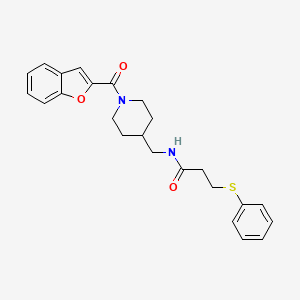
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C24H26N2O3S and its molecular weight is 422.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and neuroprotective applications. This article explores the biological activity of this compound, synthesizing data from various studies and providing a detailed overview of its pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure comprising:
- Benzofuran moiety : A fused aromatic ring that is known for its diverse biological activities.
- Piperidine ring : A saturated nitrogen-containing ring that enhances the compound's interaction with biological targets.
- Phenylthio group : Contributes to the compound's lipophilicity and potential binding affinity.
The molecular formula is C25H26N2O3S, with a molecular weight of approximately 434.55 g/mol. Its structural complexity suggests a potential for diverse interactions with biological targets, making it an interesting candidate for drug development.
Anticancer Activity
Several studies have investigated the anticancer properties of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HePG2 (Hepatocellular carcinoma) | TBD |
| Similar Benzofuran Derivative | MCF-7 (Breast cancer) | 11–17 |
| Reference Compound (Doxorubicin) | HePG2 | 4.17–8.87 |
The compound's mechanism of action may involve the inhibition of key signaling pathways associated with cancer cell proliferation, such as PI3K and VEGFR-2. For example, one study demonstrated that a related benzofuran derivative effectively inhibited PI3K with an IC50 value of 2.21 nM, suggesting that this compound could exhibit similar efficacy in targeting these pathways .
Neuroprotective Effects
In addition to its anticancer properties, this compound is being explored for its neuroprotective effects. The benzofuran scaffold has been associated with neuroprotective activities due to its ability to modulate neurotransmitter systems and exert antioxidant effects. This makes it a potential candidate for treating neurodegenerative disorders .
Case Studies and Research Findings
- In Vitro Studies : Various in vitro studies have shown that compounds similar to this compound possess low toxicity profiles while exhibiting potent anticancer activity against multiple cell lines, including HePG2 and MCF-7 .
- Molecular Docking Studies : Computational studies have suggested that the binding affinity of this compound towards key enzymes involved in cancer progression is favorable. Molecular docking simulations indicate strong interactions with target proteins, which could explain the observed biological activities .
- Safety Profile : Preliminary toxicity assessments indicate that derivatives of this compound exhibit excellent selectivity indices, suggesting a promising safety profile for further development .
Eigenschaften
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c27-23(12-15-30-20-7-2-1-3-8-20)25-17-18-10-13-26(14-11-18)24(28)22-16-19-6-4-5-9-21(19)29-22/h1-9,16,18H,10-15,17H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJYYLRLUCIOFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














